4-Phenyl-4-pyridin-2-ylbutan-2-one
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Overview
Description
4-Phenyl-4-pyridin-2-ylbutan-2-one is an organic compound with the molecular formula C15H15NO. This compound features a phenyl group and a pyridinyl group attached to a butanone backbone. It is a member of the aromatic heterocyclic compounds, which are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-pyridin-2-ylbutan-2-one can be achieved through various methods. One common approach involves the reaction of 4-phenylbutan-2-one with pyridine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4-pyridin-2-ylbutan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
4-Phenyl-4-pyridin-2-ylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Phenyl-4-pyridin-2-ylbutan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler aromatic heterocycle with similar chemical properties.
Phenylbutanone: Shares the butanone backbone but lacks the pyridinyl group.
Pyrimidine: Another aromatic heterocycle with two nitrogen atoms in the ring
Uniqueness
4-Phenyl-4-pyridin-2-ylbutan-2-one is unique due to its combination of a phenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83470-22-8 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-phenyl-4-pyridin-2-ylbutan-2-one |
InChI |
InChI=1S/C15H15NO/c1-12(17)11-14(13-7-3-2-4-8-13)15-9-5-6-10-16-15/h2-10,14H,11H2,1H3 |
InChI Key |
NFOWVKNIOHUCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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